2-メチル-5(4H)-オキサゾロン

説明

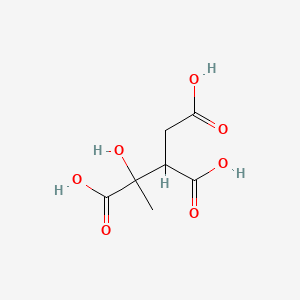

2-Methyl-5(4H)-oxazolone, also known as oxazolone or 2-MeOX, is a heterocyclic organic compound with the molecular formula C4H5NO2. It is a highly reactive molecule that is widely used in scientific research, particularly in the fields of immunology and biochemistry. Oxazolone is known for its ability to induce a strong immune response in animals, making it a valuable tool for studying the mechanisms of immune function and disease.

科学的研究の応用

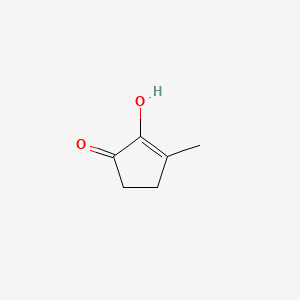

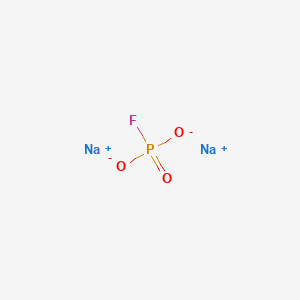

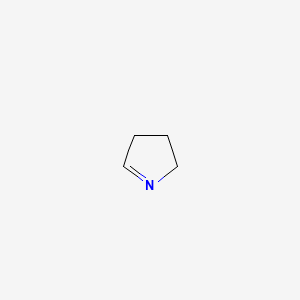

a. 抗炎症剤: オキサゾロン骨格は、その抗炎症の可能性について研究されてきました。研究者は、2-メチル-5(4H)-オキサゾロンの誘導体を合成し、その抗炎症活性を評価してきました。 これらの化合物は、新規抗炎症薬の開発のためのリードとなり得ます {svg_1}.

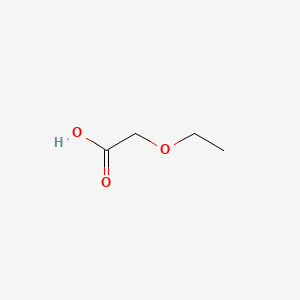

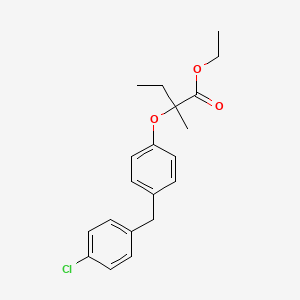

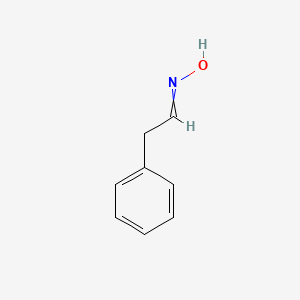

b. 抗癌剤: オキサゾロン環系は、抗癌剤としての可能性があるため注目を集めています。科学者たちは、2-メチル-5(4H)-オキサゾロンの誘導体を、癌細胞に対する細胞毒性効果について調査してきました。 これらの化合物は、標的療法の開発に貢献する可能性があります {svg_2}.

有機エレクトロニクスと材料科学

2-メチル-5(4H)-オキサゾロンのユニークな構造は、有機エレクトロニクスと材料科学において関連性があります。

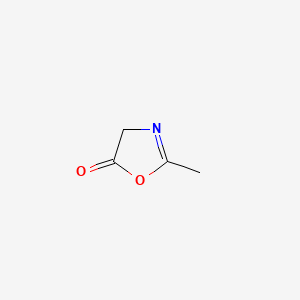

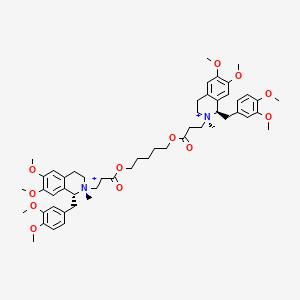

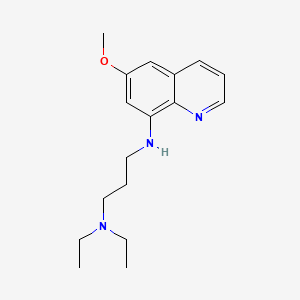

a. 有機半導体: 研究者は、2-メチル-5(4H)-オキサゾロンを含むチオフェン誘導体を、有機半導体で使用することを検討してきました。これらの材料は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)に用途があります。 オキサゾロン環のπ共役系は、電荷輸送特性に貢献します {svg_3}.

腐食防止

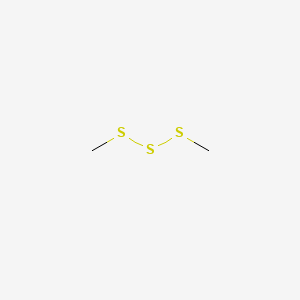

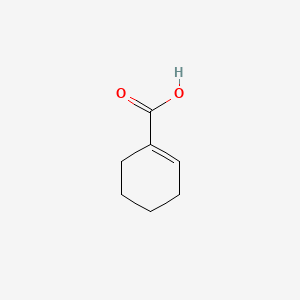

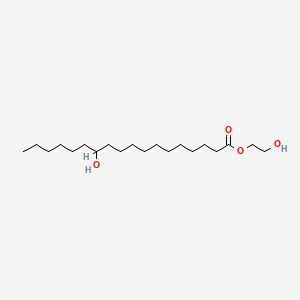

2-メチル-5(4H)-オキサゾロンを含むチオフェン誘導体は、腐食防止剤として研究されてきました。 金属表面を腐食から保護する能力は、工業化学において価値があります {svg_4}.

その他の潜在的な用途

2-メチル-5(4H)-オキサゾロンに関する研究は進行中ですが、この化合物は、材料科学、触媒、生化学などの分野で追加的な用途を持つ可能性があることに注意する価値があります。

要約すると、2-メチル-5(4H)-オキサゾロンは、医薬品化学、有機エレクトロニクス、腐食防止において有望です。 その多様な特性は、さらなる調査と開発のための魅力的な対象となります {svg_5}.

Safety and Hazards

特性

IUPAC Name |

2-methyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIXQUMETCNZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179241 | |

| Record name | 2-Methyl-5(4H)-oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24474-93-9 | |

| Record name | 2-Methyl-5(4H)-oxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024474939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24474-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5(4H)-oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,5-dihydro-1,3-oxazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-methyl-5(4H)-oxazolone react with nucleophiles, and what determines the product outcome?

A1: 2-Methyl-5(4H)-oxazolone exhibits reactivity towards both nitrogen and carbon nucleophiles. [] The reaction outcome is influenced by factors like the nature of the nucleophile, reaction conditions (temperature, solvent), and the presence of substituents on the oxazolone ring. For instance, reactions with nitrogen-containing heterocycles like pyrazoles or triazoles typically yield pyranoazines or pyranoazoles. [] In contrast, reactions with carbon nucleophiles containing an active methylene group, such as 1,3-dicarbonyl compounds or substituted phenols, often result in the formation of substituted or fused pyranones. []

Q2: Can you provide an example of 2-methyl-5(4H)-oxazolone's utility in synthesizing bioactive compounds?

A2: Yes, a study demonstrated the synthesis of indolyl azetidinones, a class of compounds with potential anti-inflammatory activity, utilizing 2-methyl-5(4H)-oxazolone as a key intermediate. [] The synthesis involved reacting 2-methyl-5(4H)-oxazolone with methyl 4-aminobenzoate, followed by a series of reactions to yield the final indolyl azetidinone derivatives. []

Q3: Has the structure of 2-methyl-5(4H)-oxazolone derivatives been confirmed using spectroscopic techniques?

A3: Yes, the structure of a 2-methyl-5(4H)-oxazolone derivative, (Z)-4-Benzylidene-2-methyl-5(4H)-oxazolone, was confirmed using X-ray crystallography. [] This technique provided detailed insights into the compound's three-dimensional structure and confirmed the (Z)-configuration around the double bond. []

Q4: Are there studies investigating the reactivity of 2-methyl-5(4H)-oxazolone derivatives in different media?

A4: Yes, research has explored the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in both the gas phase and weakly polar media. [] This study provided insights into the reaction mechanisms involved and the influence of the surrounding environment on the reactivity of these compounds. []

Q5: Can you elaborate on the significance of stereochemistry in reactions involving 2-methyl-5(4H)-oxazolone?

A5: Stereochemistry plays a crucial role in these reactions. For example, a study investigated the impact of the side chain in α-amino acid esters on the diastereoselectivity of their condensation with 5(4H)-oxazolones. [] This research highlighted the importance of understanding and controlling stereochemistry in these reactions to obtain desired product isomers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209428.png)

![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)